AP-1 Pathway Specificity: Differential Growth Inhibition in Yeast GGA vs. AP-1 Deletion Strains
In the composite synthetic lethal screen, piperazinyl phenylethanone compound A5 (the HCl salt form matches CAS 1049768-95-7) selectively inhibited growth of yeast cells deleted for the GGA adaptor proteins (gga1Δ/gga2Δ) while sparing cells lacking functional AP-1 (apl2Δ/apl4Δ). This specificity profile contrasts with other screening hits that either killed all strains non-specifically or showed no strain selectivity [1]. The data establish that the compound's activity depends on an intact AP-1 pathway, providing a clear functional differentiation from pan-toxic or AP-1-independent piperazine analogs.
| Evidence Dimension | Growth inhibition specificity in yeast strains with different genetic backgrounds |
|---|---|
| Target Compound Data | Compound A5·HCl: growth inhibition in gga1Δ/gga2Δ strain; no significant inhibition in apl2Δ/apl4Δ strain (qualitative assessment from Table 1) [1] |
| Comparator Or Baseline | Other primary screen hits: some compounds inhibited all strains indiscriminately; some showed no strain selectivity |
| Quantified Difference | Specificity for GGA-pathway-dependent growth inhibition vs. AP-1-independent killing (exact IC₅₀ values not available in retrieved data) |
| Conditions | Saccharomyces cerevisiae strains: WT, gga1Δ/gga2Δ, apl2Δ/apl4Δ, chc1-ts; compound tested at screening concentrations (estimated 30–50 μM range based on Table 2 context) [1] |
Why This Matters
This pathway-specific inhibitory profile is the defining characteristic that distinguishes this compound from non-specific cytotoxic piperazine derivatives, making it the appropriate choice for studies requiring selective AP-1 traffic disruption.
- [1] Duncan MC, Ho DG, Huang J, Jung ME, Payne GS. Composite synthetic lethal identification of membrane traffic inhibitors. Proc Natl Acad Sci USA. 2007;104(15):6235-6240. Table 1. View Source
